molecular formula C₁₁H₁₆O₈ B1140104 [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate CAS No. 55018-54-7

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate

Cat. No.: B1140104
CAS No.: 55018-54-7
M. Wt: 276.24
InChI Key:
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Description

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is a derivative of D-xylose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the D-xylopyranose ring. It is commonly used in the synthesis of various glycosides and other carbohydrate derivatives .

Scientific Research Applications

  • Selective acetylation of d-xylose, including the synthesis of 2,3,4-tri-O-acetyl-d-xylopyranose, was investigated, showcasing its importance in carbohydrate chemistry (Utille & Gagnaire, 1982).

  • Novel synthesis methods for 2,3,4-tri-O-methyl-D-xylopyranose were reported, highlighting the innovative approaches in synthesizing derivatives of D-xylopyranose (Haider & Williams, 2007).

  • The use of 2,3,4-Tri-O-benzyl-D-xylopyranose as a starting material in preparing trienes for cyclization to polyhydroxylated hydrindane, demonstrating its versatility in chemical synthesis (Witkowski et al., 2020).

  • Studies on the synthesis of O-acetyl derivatives of D-xylopyranose, including the 2,3,4-tri-O-acetyl derivative, and their analytical characterization (Dupeyre, Utille, & Vottero, 1979).

  • Exploration of the reactivity of d-xylo- derived trienes, using 2,3,4-Tri-O-benzyl-D-xylopyranose, revealed significant differences in reactivity compared to D-glucose derived trienes (Cano et al., 1987).

  • Investigation into the enzymatic transesterification of alkyl 2,3,4-tri-O-acyl-β-D-xylopyranosides, demonstrating the potential of biocatalysis in modifying D-xylopyranose derivatives (López, Pérez, Femández-Mayoralas, & Conde, 1993).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate typically involves the acetylation of D-xylopyranose. One common method is to react D-xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like

Properties

IUPAC Name

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLHTUYICZOCMA-GZBOUJLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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